molecular formula C15H25NO4S B296349 N-(1-isopropyl-2-methylpropyl)-3,4-dimethoxybenzenesulfonamide

N-(1-isopropyl-2-methylpropyl)-3,4-dimethoxybenzenesulfonamide

Cat. No. B296349
M. Wt: 315.4 g/mol
InChI Key: QIZUDJKKQALEBC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1-isopropyl-2-methylpropyl)-3,4-dimethoxybenzenesulfonamide, also known as TAK-603, is a small molecule inhibitor of the enzyme mitogen-activated protein kinase kinase kinase 2 (MAP3K2). MAP3K2 is involved in various signaling pathways that regulate cell growth, differentiation, and survival. Inhibition of MAP3K2 has been shown to have potential therapeutic benefits in various diseases, including cancer, inflammation, and autoimmune disorders.

Mechanism of Action

N-(1-isopropyl-2-methylpropyl)-3,4-dimethoxybenzenesulfonamide inhibits the activity of MAP3K2 by binding to the ATP-binding pocket of the enzyme. This prevents the phosphorylation and activation of downstream targets, including the MAPK and AKT signaling pathways. By inhibiting these pathways, N-(1-isopropyl-2-methylpropyl)-3,4-dimethoxybenzenesulfonamide can suppress cell growth, differentiation, and survival.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-(1-isopropyl-2-methylpropyl)-3,4-dimethoxybenzenesulfonamide have been studied in various cell types and animal models. In addition to its anti-cancer and anti-inflammatory effects, N-(1-isopropyl-2-methylpropyl)-3,4-dimethoxybenzenesulfonamide has been shown to inhibit the growth of human cytomegalovirus (HCMV) in vitro. This is likely due to the role of MAP3K2 in HCMV replication.

Advantages and Limitations for Lab Experiments

One advantage of N-(1-isopropyl-2-methylpropyl)-3,4-dimethoxybenzenesulfonamide is its specificity for MAP3K2. This allows for the selective inhibition of this enzyme without affecting other signaling pathways. However, one limitation is its poor solubility in aqueous solutions, which can make it difficult to use in certain experimental settings.

Future Directions

There are several potential future directions for research on N-(1-isopropyl-2-methylpropyl)-3,4-dimethoxybenzenesulfonamide. One area of interest is its potential use in combination with other anti-cancer or anti-inflammatory agents. Another area of interest is the development of more potent and selective inhibitors of MAP3K2. Finally, the role of MAP3K2 in other diseases, such as viral infections and neurodegenerative disorders, could be further explored.

Synthesis Methods

The synthesis of N-(1-isopropyl-2-methylpropyl)-3,4-dimethoxybenzenesulfonamide involves several steps. The starting material is 3,4-dimethoxybenzenesulfonyl chloride, which is reacted with 1-isopropyl-2-methylpropylamine to form the corresponding sulfonamide. This intermediate is then treated with sodium hydride and methyl iodide to introduce the two methyl groups at the 2- and 6-positions of the isopropyl group. The final product is obtained after purification by column chromatography.

Scientific Research Applications

N-(1-isopropyl-2-methylpropyl)-3,4-dimethoxybenzenesulfonamide has been extensively studied in preclinical models of cancer and inflammation. In a study published in Cancer Research, N-(1-isopropyl-2-methylpropyl)-3,4-dimethoxybenzenesulfonamide was shown to inhibit the growth of human breast cancer cells in vitro and in vivo. The authors also demonstrated that N-(1-isopropyl-2-methylpropyl)-3,4-dimethoxybenzenesulfonamide suppressed the activation of MAPK and AKT signaling pathways, which are known to promote cancer cell proliferation and survival.
In another study published in the Journal of Immunology, N-(1-isopropyl-2-methylpropyl)-3,4-dimethoxybenzenesulfonamide was shown to reduce the severity of experimental autoimmune encephalomyelitis (EAE), a mouse model of multiple sclerosis. The authors found that N-(1-isopropyl-2-methylpropyl)-3,4-dimethoxybenzenesulfonamide inhibited the activation of T cells and reduced the production of pro-inflammatory cytokines, which are involved in the pathogenesis of EAE.

properties

Molecular Formula

C15H25NO4S

Molecular Weight

315.4 g/mol

IUPAC Name

N-(2,4-dimethylpentan-3-yl)-3,4-dimethoxybenzenesulfonamide

InChI

InChI=1S/C15H25NO4S/c1-10(2)15(11(3)4)16-21(17,18)12-7-8-13(19-5)14(9-12)20-6/h7-11,15-16H,1-6H3

InChI Key

QIZUDJKKQALEBC-UHFFFAOYSA-N

SMILES

CC(C)C(C(C)C)NS(=O)(=O)C1=CC(=C(C=C1)OC)OC

Canonical SMILES

CC(C)C(C(C)C)NS(=O)(=O)C1=CC(=C(C=C1)OC)OC

Origin of Product

United States

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